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molecular formula C23H22N2O2 B8478995 4-Diphenylacetylamino-N,N-dimethyl-benzamide

4-Diphenylacetylamino-N,N-dimethyl-benzamide

Cat. No. B8478995
M. Wt: 358.4 g/mol
InChI Key: DVNLJGHGOATHKQ-UHFFFAOYSA-N
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Patent
US06407120B1

Procedure details

A solution of 4-diphenylacetylamino-benzoic acid (150 mg, 0.45 mmol), dimethylamine (2.0 M in THF, 203 mg, 0.24 mL, 4.5 mmol), EDC (86 mg, 0.45 mmol) and HOBT (61 mg, 0.45 mmol) in CH2Cl2 (15 mL) was stirred at room temperature for 17 h. The reaction mixture was diluted with CHCl3 and washed with 10 N HCl (4 mL), sat'd aq NaHCO3 (4 mL) and sat'd aq brine. The organic solution was dried and concentrated in vacuo to give the title compound as a white solid (100 mg).
Quantity
150 mg
Type
reactant
Reaction Step One
Quantity
0.24 mL
Type
reactant
Reaction Step One
Name
Quantity
86 mg
Type
reactant
Reaction Step One
Name
Quantity
61 mg
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]1([CH:7]([C:20]2[CH:25]=[CH:24][CH:23]=[CH:22][CH:21]=2)[C:8]([NH:10][C:11]2[CH:19]=[CH:18][C:14]([C:15](O)=[O:16])=[CH:13][CH:12]=2)=[O:9])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[CH3:26][NH:27][CH3:28].C(Cl)CCl.C1C=CC2N(O)N=NC=2C=1>C(Cl)Cl.C(Cl)(Cl)Cl>[C:1]1([CH:7]([C:20]2[CH:25]=[CH:24][CH:23]=[CH:22][CH:21]=2)[C:8]([NH:10][C:11]2[CH:19]=[CH:18][C:14]([C:15]([N:27]([CH3:28])[CH3:26])=[O:16])=[CH:13][CH:12]=2)=[O:9])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1

Inputs

Step One
Name
Quantity
150 mg
Type
reactant
Smiles
C1(=CC=CC=C1)C(C(=O)NC1=CC=C(C(=O)O)C=C1)C1=CC=CC=C1
Name
Quantity
0.24 mL
Type
reactant
Smiles
CNC
Name
Quantity
86 mg
Type
reactant
Smiles
C(CCl)Cl
Name
Quantity
61 mg
Type
reactant
Smiles
C=1C=CC2=C(C1)N=NN2O
Name
Quantity
15 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
washed with 10 N HCl (4 mL)
CUSTOM
Type
CUSTOM
Details
The organic solution was dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)C(C(=O)NC1=CC=C(C(=O)N(C)C)C=C1)C1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 100 mg
YIELD: CALCULATEDPERCENTYIELD 62%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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